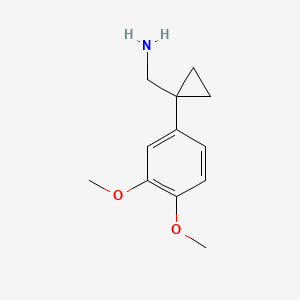

1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine

Description

1-(3,4-Dimethoxyphenyl)Cyclopropanemethanamine is a structurally unique compound featuring a cyclopropane ring fused to a methanamine group and a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name |

[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXPTBMBXRLTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with cyclopropylamine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

A. Antidepressant Properties

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine may exhibit antidepressant effects. For instance, analogs have shown serotonin reuptake inhibition, which is a common mechanism in many antidepressant medications. A study demonstrated that such compounds could enhance mood-related behaviors in animal models, suggesting potential for treating depression .

B. Anti-inflammatory Activity

The compound has been linked to anti-inflammatory properties through its structural analogs. For example, (E)-1-(3,4-dimethoxyphenyl)butadiene, an analog, exhibited significant anti-inflammatory effects in vivo and in vitro. It inhibited edema induced by various inflammatory agents more potently than standard drugs like diclofenac . This suggests that this compound could also possess similar therapeutic benefits.

Pharmacological Studies

A. Mechanism of Action

The pharmacological profile of this compound is primarily attributed to its interaction with neurotransmitter systems and inflammatory pathways. Preliminary studies indicate that it may inhibit phosphodiesterase IV (PDE IV), which is implicated in inflammatory responses and certain mood disorders . This mechanism aligns with the therapeutic targets for conditions such as asthma and atopic dermatitis.

B. Case Studies

Several case studies have documented the efficacy of compounds within the same chemical class:

-

Case Study 1: Treatment of Asthma

A clinical trial evaluated a similar compound's effect on asthma patients, revealing significant improvements in lung function and reduced reliance on corticosteroids . -

Case Study 2: Inflammatory Disorders

Another study focused on chronic inflammatory conditions where a related compound demonstrated a marked reduction in inflammatory markers and improved patient outcomes .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the methoxy groups and the cyclopropane ring play a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenylcyclopentanemethanamine (CAS: 17511-89-6)

- Structure : Cyclopentane ring substituted with phenyl and methanamine groups.

- Properties : Molecular formula C₁₂H₁₇N; molecular weight 175.27 g/mol. Lacks methoxy substituents, reducing polarity compared to the target compound.

- Applications : Used in peptide mimetics (e.g., dipeptidyl peptidase 4 inhibitors) due to its rigid bicyclic structure .

- Key Difference : The cyclopentane ring confers greater conformational flexibility than the strained cyclopropane ring in the target compound.

1-[4-(Trifluoromethyl)phenyl]Cyclopropanemethanamine (CAS: 886365-83-9)

- Structure : Cyclopropane ring with a 4-(trifluoromethyl)phenyl group.

- Properties : Molecular formula C₁₁H₁₂F₃N; molecular weight 215.21 g/mol. The electron-withdrawing CF₃ group enhances metabolic stability but reduces solubility in polar solvents .

- Key Difference : The trifluoromethyl group introduces strong hydrophobic and electronegative effects, contrasting with the electron-donating methoxy groups in the target compound.

1-(3,4-Dimethoxyphenyl)Cyclobutanamine

- Structure : Cyclobutane ring with 3,4-dimethoxyphenyl and amine groups.

- Properties: Molecular formula C₁₂H₁₇NO₂; molecular weight 207.27 g/mol. Soluble in ethanol and dimethylformamide. Exhibits sedative and sleep-inducing effects in preclinical studies .

1-(3,4,5-Trimethoxyphenyl)Cyclopropanemethanamine (CAS: 1017408-97-7)

- Structure : Cyclopropane ring with 3,4,5-trimethoxyphenyl substituent.

- Properties : Additional methoxy group increases steric bulk and polarity compared to the target compound. Such derivatives are explored in cancer research for tubulin inhibition .

Data Table: Comparative Analysis of Structural Analogs

*Estimated based on cyclobutanamine analog ; †Inferred from similar dimethoxy-substituted compounds.

Biological Activity

1-(3,4-Dimethoxyphenyl)Cyclopropanemethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- CAS Number : Not specified in available literature.

The compound features a cyclopropane ring attached to a dimethoxyphenyl group, which is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : Potential interactions with receptors could influence cell signaling pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in vitro and in vivo models. For instance, it demonstrated dose-dependent inhibition of edema induced by inflammatory agents .

Study on Anticancer Properties

A notable study published in 2023 explored the effects of this compound on HepG2 liver cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, characterized by changes in mitochondrial membrane potential and activation of caspase-3 .

Stability and Pharmacokinetics

Research on the stability of this compound under various conditions has shown that it maintains its integrity when stored at low temperatures and protected from light. Such stability is crucial for its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.